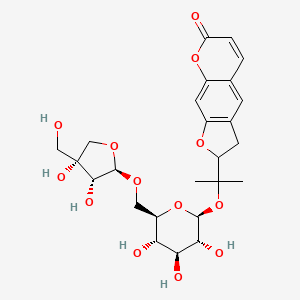

Decuroside IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H32O13 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C25H32O13/c1-24(2,16-6-12-5-11-3-4-17(27)36-13(11)7-14(12)35-16)38-22-20(30)19(29)18(28)15(37-22)8-33-23-21(31)25(32,9-26)10-34-23/h3-5,7,15-16,18-23,26,28-32H,6,8-10H2,1-2H3/t15-,16?,18-,19+,20-,21+,22+,23-,25-/m1/s1 |

InChI Key |

WUXQDGGGYDCEJK-PVXHOAACSA-N |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Decuroside IV: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of decuroside IV, a coumarin glycoside isolated from the roots of Peucedanum decursivum. It covers the initial discovery and structural elucidation, detailed experimental protocols for its extraction and purification, and an exploration of its potential biological activities through described signaling pathways.

Discovery and Characterization

This compound, also referred to as Pd-C-IV in early literature, is a naturally occurring coumarin compound isolated from the roots of Peucedanum decursivum (Miq.) Maxim, a plant used in traditional Chinese medicine. Seminal studies in the early 2000s focused on identifying the chemical constituents of this plant, leading to the isolation and characterization of several compounds, including this compound.[1] The structural elucidation of this compound and other isolated compounds was accomplished using a combination of spectral analyses, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, along with chemical methods.[1]

Peucedanum decursivum is a rich source of various coumarins, which are believed to be the primary contributors to its pharmacological effects, notably its anti-inflammatory properties.[2]

Experimental Protocols

The isolation and purification of this compound from Peucedanum decursivum involves a multi-step process, beginning with crude extraction and followed by various chromatographic techniques to yield the pure compound.

Crude Extraction

A common initial step is the solvent extraction of the dried and powdered roots of the plant.

-

Protocol:

-

The dried roots of Peucedanum decursivum are coarsely powdered.

-

The powdered material is extracted with 95% ethanol at room temperature.[3]

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

This crude extract is then typically suspended in water and partitioned with a solvent such as ethyl acetate to separate compounds based on polarity.[3]

-

Chromatographic Isolation and Purification

The crude extract undergoes further separation using various chromatographic methods.

This technique provides an initial separation of compounds from the crude extract.

-

Protocol:

-

A glass column is packed with silica gel, which serves as the stationary phase.

-

The crude extract, often adsorbed onto a small amount of silica gel, is loaded onto the top of the column.[4]

-

A gradient of solvents with increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate) is passed through the column to elute the compounds.[5]

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Fractions containing similar compounds are pooled together for further purification.

-

HSCCC is a highly efficient preparative technique for purifying specific compounds like this compound from semi-purified fractions.

-

Protocol:

-

Solvent System Preparation: A two-phase solvent system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) is prepared by mixing the solvents in a separation funnel and allowing them to equilibrate. The upper phase is used as the stationary phase and the lower phase as the mobile phase.[5][6]

-

Column Preparation: The multilayer HSCCC coil is first filled entirely with the stationary phase.

-

Sample Injection: 150 mg of the crude sample is dissolved in 5 ml of the lower phase and injected into the system.[5][6]

-

Elution: The mobile phase is then pumped through the column at a flow rate of 1.5 ml/min while the apparatus is rotated.[5]

-

Detection and Fraction Collection: The eluent is monitored with a UV detector at 254 nm.[5] Fractions are collected based on the resulting chromatogram peaks.

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[5][6]

-

HPLC is used to assess the purity of the isolated fractions and for quantitative analysis.

-

Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[5]

-

Mobile Phase: A gradient elution using acetonitrile and water is employed. For example, a gradient could start with 50% acetonitrile for 24 minutes, increasing to 65% acetonitrile over the next 16 minutes.[5]

-

Detection: A photodiode array (PDA) detector is used, with monitoring at 254 nm for general coumarin detection.[5]

-

Injection Volume: A 10 µL injection volume is common.[2]

-

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation of this compound using the High-Speed Counter-Current Chromatography (HSCCC) method described in the literature.

| Compound | Starting Material | Yield | Purity (by HPLC) | Reference |

| This compound (Pd-C-IV) | 150 mg crude extract | 6.1 mg | 98.0% | [5][6] |

Note: Specific IC50 values for the biological activity of this compound were not available in the reviewed literature. Further targeted studies are required to quantify its specific potency in various biological assays.

Biological Activity and Signaling Pathways

Coumarins isolated from Peucedanum and related species are known to possess significant anti-inflammatory properties. While studies specifically detailing the signaling pathways modulated by this compound are limited, the mechanisms of structurally similar coumarins, such as decursin, have been investigated. These compounds are known to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Coumarins like decursin have been shown to inhibit this pathway by blocking the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, which includes kinases like p38, ERK, and JNK, is another critical signaling route involved in inflammation. Upon stimulation by factors such as LPS, these kinases are phosphorylated (activated) and subsequently activate transcription factors that promote the expression of inflammatory mediators. Natural compounds have been shown to suppress inflammatory responses by inhibiting the phosphorylation of p38 and ERK.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow Summary

The overall process from plant material to purified compound and subsequent analysis follows a logical progression.

Caption: General workflow for this compound isolation and analysis.

Conclusion

This compound is a significant coumarin constituent of Peucedanum decursivum that can be isolated to a high degree of purity using a combination of extraction and chromatographic techniques, particularly HSCCC. Based on the activities of related compounds, its potential as an anti-inflammatory agent likely stems from its ability to modulate the NF-κB and MAPK signaling pathways. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate the therapeutic potential of this compound. Future research should focus on obtaining quantitative measures of its biological efficacy, such as IC50 values, and confirming its precise molecular targets within these inflammatory pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. preprints.org [preprints.org]

In-depth Technical Guide: Decuroside IV Structure Elucidation and Characterization

Notice: A comprehensive search for "Decuroside IV" did not yield specific information regarding its structure elucidation, characterization, or biological activity. The scientific literature and chemical databases reviewed did not contain data for a compound with this specific designation.

However, significant information is available for the related furanocoumarin glycoside, Decuroside III , as well as for a structurally distinct but well-researched saponin, Astragaloside IV .

This guide will proceed by presenting the detailed structural elucidation and characterization of Decuroside III as a representative example of the methodologies requested. Should you wish to receive a similar analysis for Astragaloside IV or another compound, please provide the updated topic.

Decuroside III: A Case Study in Natural Product Structure Elucidation

Introduction:

Decuroside III is a furanocoumarin glycoside isolated from the roots of Angelica decursiva. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, known for their diverse biological activities. The structural determination of these complex natural products is a critical step in understanding their chemical properties and potential therapeutic applications. This process relies on a combination of chromatographic separation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Isolation and Purification

The initial step in the characterization of Decuroside III involves its isolation from the crude plant extract. A general workflow for this process is outlined below.

Caption: General workflow for the isolation and purification of Decuroside III.

Experimental Protocols:

-

Extraction: The dried and powdered roots of Angelica decursiva are typically extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with ethyl acetate and then methanol, is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the desired compound (monitored by thin-layer chromatography) are pooled and further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

II. Structure Elucidation

The determination of the chemical structure of Decuroside III involves a combination of spectroscopic techniques.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and experimental protocols related to Decuroside IV and associated furanocoumarin and pyranocoumarin glycosides. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on data-driven insights and methodological details.

Natural Sources of this compound and its Congeners

This compound and its structural relatives are predominantly found within the plant kingdom, specifically in species belonging to the Apiaceae (Umbelliferae) family. The genus Peucedanum is a particularly rich source of these compounds.

Key plant species identified as sources include:

-

Peucedanum praeruptorum Dunn : The roots of this plant, known in traditional Chinese medicine as "Qian-Hu," are a significant source of various pyranocoumarin glycosides, including decuroside-related structures.

-

Peucedanum decursivum (Miq.) Maxim. : This species is also a well-documented source of decurosides, with several novel compounds having been isolated from its roots.[1]

-

Peucedanum japonicum Thunb. : The leaves and roots of this coastal hog fennel contain a variety of pyranocoumarin derivatives.

While this compound is a known constituent, the broader class of furanocoumarins and pyranocoumarins are the major bioactive components in these plants. These include compounds like praeruptorins, nodakenin, and various khellactone derivatives.

Quantitative Data on this compound and Related Compounds

Quantitative data for this compound specifically is not extensively reported in publicly available literature. However, data for closely related and co-occurring coumarins in Peucedanum species provide a valuable reference for expected concentration ranges. The content of these compounds can vary significantly based on the plant part, geographical origin, and harvesting time.

| Compound | Plant Species | Plant Part | Concentration Range | Analytical Method |

| Psoralen | Ficus carica | Stem Bark & Wood | 146.6 - 1671.8 µg/g DW | RP-HPLC-DAD |

| Bergapten | Ficus carica | Stem Bark & Wood | 114.3 - 718.6 µg/g DW | RP-HPLC-DAD |

| Praeruptorin A | Peucedanum praeruptorum | Root | 0.288% - 0.759% | HPLC-DAD |

| Praeruptorin B | Peucedanum praeruptorum | Root | 0.038% - 0.274% | HPLC-DAD |

DW: Dry Weight

Experimental Protocols

Extraction of Decurosides and Related Coumarins

The following is a generalized protocol for the extraction of decuroside compounds from Peucedanum root material, based on established methods for similar coumarins.

Workflow for Extraction and Isolation

Caption: Generalized workflow for the extraction and isolation of decurosides.

Methodology:

-

Sample Preparation: Air-dry the roots of the selected Peucedanum species and grind them into a coarse powder.

-

Extraction:

-

Macerate or reflux the powdered plant material with a suitable solvent. A 70% ethanol solution is commonly used.

-

The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

Extraction is often performed for 2-3 hours and repeated multiple times to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Coumarins are often enriched in the ethyl acetate fraction.

-

-

Purification:

-

Further purification can be achieved using column chromatography on silica gel.

-

For high-purity isolation of individual compounds, High-Speed Counter-Current Chromatography (HSCCC) is an effective technique. A common two-phase solvent system for coumarin separation is petroleum ether-ethyl acetate-methanol-water.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a general method for the quantitative analysis of decurosides and related compounds using HPLC with Diode Array Detection (DAD).

HPLC Analysis Workflow

Caption: Standard workflow for quantitative HPLC analysis of decurosides.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution using a mixture of:

-

A: 0.1% Phosphoric Acid or Formic Acid in Water

-

B: Acetonitrile or Methanol

-

-

Gradient Program (Example):

-

0-10 min: 10-30% B

-

10-25 min: 30-60% B

-

25-30 min: 60-90% B

-

Followed by a re-equilibration step.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Coumarins typically show strong absorbance around 320-330 nm. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to confirm peak purity.

-

Quantification: An external standard method is used. A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways Associated with Related Compounds

Direct studies on the specific signaling pathways modulated by this compound are limited in the current body of scientific literature. However, research on structurally similar coumarins and extracts from Peucedanum species provides insights into potential biological activities and molecular targets.

Potential Anti-Inflammatory Signaling Pathway

Decursin, a pyranocoumarin from the Apiaceae family, has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] It is plausible that this compound may share similar mechanisms.

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.

Potential Neuroprotective Signaling Pathways

While not directly demonstrated for this compound, other natural compounds with "IV" in their name, such as Astragaloside IV, have been shown to have neuroprotective effects through pathways that mitigate oxidative stress and regulate mitochondrial function. These include the Nrf2/HO-1 and ROS-PINK1/Parkin pathways. Given that extracts of Peucedanum species are investigated for neuroprotective properties, exploring these pathways for decurosides could be a promising area of research.

This guide provides a foundational understanding of the natural sources, analysis, and potential biological activities of this compound and related compounds. Further research is warranted to elucidate the specific quantitative distribution and precise molecular mechanisms of this compound.

References

The Core Biosynthesis Pathway of Pyranocoumarins in Apiaceae: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyranocoumarins are a class of specialized metabolites characterized by a pyran ring fused to a coumarin backbone.[1] These compounds are predominantly found in a limited number of plant families, most notably Apiaceae (Umbelliferae) and Rutaceae.[1][2] In the Apiaceae family, pyranocoumarins play a significant role in the plant's defense mechanisms against pathogens and environmental stressors.[3][4][5] From a pharmacological perspective, these molecules have garnered substantial interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anticoagulant properties.[2] This technical guide provides an in-depth exploration of the core biosynthetic pathway of pyranocoumarins in the Apiaceae family, detailing the enzymatic steps, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate this complex pathway.

The Biosynthetic Pathway: From Phenylpropanoids to Pyranocoumarins

The biosynthesis of pyranocoumarins is an extension of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into three key stages: the formation of the core coumarin structure, the crucial prenylation step that dictates the final structure, and the subsequent cyclization to form the characteristic pyran ring.

Stage 1: Formation of the Umbelliferone Backbone

The journey to pyranocoumarins begins with the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:coenzyme A ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.[2][6]

The first committed step towards coumarin biosynthesis is the ortho-hydroxylation of p-coumaroyl-CoA, a reaction catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) .[2][3][4][5] This enzyme introduces a hydroxyl group at the C2' position of the p-coumaroyl-CoA molecule. The resulting intermediate can then undergo spontaneous lactonization (ring closure) to form the simple coumarin, umbelliferone .[2][6] This process can be enhanced by the enzyme coumarin synthase (COSY) .[1][6] Umbelliferone serves as the central precursor for the biosynthesis of a wide variety of complex coumarins, including pyranocoumarins.[2]

Stage 2: The Decisive Prenylation Step

The structural diversity of pyranocoumarins, particularly the distinction between linear and angular forms, is determined at the prenylation stage.[3][4][5] This critical step is catalyzed by C-prenyltransferases (C-PTs) , which are membrane-bound enzymes that transfer a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone scaffold.[3][4][5]

The regioselectivity of the C-PTs is paramount:

-

Umbelliferone 6-prenyltransferase (U6PT) catalyzes the attachment of the prenyl group at the C-6 position of umbelliferone, leading to the formation of demethylsuberosin . This intermediate is the precursor to linear pyranocoumarins .[1][7]

-

Umbelliferone 8-prenyltransferase (U8PT) directs the prenylation to the C-8 position of umbelliferone, producing osthenol . Osthenol is the precursor to angular pyranocoumarins .[1][7]

The evolution of these distinct C-PTs through gene duplication and neofunctionalization within the Apiaceae family is a key factor in the diversity of pyranocoumarins observed in these plants.[3][4][5]

Stage 3: Cyclization and Formation of the Pyran Ring

The final stage in the formation of the pyranocoumarin core structure is the cyclization of the prenylated intermediates. This reaction is catalyzed by specific cytochrome P450 monooxygenases (CYP450s) that function as cyclases.[7]

-

Demethylsuberosin cyclase (DC) acts on demethylsuberosin to form the pyran ring, yielding a linear pyranocoumarin scaffold.[1][7]

-

Osthenol cyclase (OC) catalyzes the cyclization of osthenol, resulting in the formation of an angular pyranocoumarin structure.[1][7]

These cyclases are crucial for completing the biosynthesis of the characteristic tetrahydropyran ring of pyranocoumarins.[7] Further enzymatic modifications, such as hydroxylation and glycosylation, can then occur to generate the vast array of pyranocoumarin derivatives found in different Apiaceae species.

Quantitative Data on Pyranocoumarin Biosynthesis

The accumulation of pyranocoumarins can vary significantly depending on the plant species, tissue type, and developmental stage. Peucedanum praeruptorum Dunn is a well-studied member of the Apiaceae family known for its high concentration of angular pyranocoumarins.[2][8]

Table 1: Pyranocoumarin Content in Different Tissues of Peucedanum praeruptorum

| Compound | Root Content (mg/g DW) | Stem Content (mg/g DW) | Leaf Content (mg/g DW) |

| Praeruptorin A | 4.5 - 5.5 | 0.5 - 1.5 | 0.1 - 0.5 |

| Praeruptorin B | 2.0 - 3.0 | 0.2 - 0.8 | < 0.1 |

| Praeruptorin E | 0.5 - 1.0 | < 0.2 | Not Detected |

Data synthesized from multiple studies for illustrative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Relative Gene Expression of Key Biosynthetic Enzymes in Peucedanum praeruptorum

| Gene | Root Expression (Relative Units) | Stem Expression (Relative Units) | Leaf Expression (Relative Units) |

| PpC2'H | High | Moderate | Low |

| PpU8PT | High | Moderate | Low |

| PpOC | High | Moderate | Low |

Expression levels are generalized based on findings that correlate high pyranocoumarin content in roots with localized gene expression.[8]

Experimental Protocols

The elucidation of the pyranocoumarin biosynthesis pathway has been made possible through a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Quantification of Pyranocoumarins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of pyranocoumarins from plant tissues.

a. Sample Preparation and Extraction:

-

Harvest fresh plant material (e.g., roots, stems, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to dryness and grind into a fine powder.

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade) to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

b. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a diode-array detector (DAD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is effective.

-

Gradient Program:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 90% B

-

35-40 min: 90% B

-

40-41 min: Linear gradient from 90% to 10% B

-

41-45 min: 10% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at a wavelength of 320 nm for pyranocoumarins.

-

Quantification: Prepare a series of standard solutions of known concentrations for each target pyranocoumarin. Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the plant extracts by interpolation from the calibration curve.

Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)

This protocol describes how to measure the transcript levels of key biosynthetic genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from approximately 100 mg of frozen, ground plant tissue using a plant-specific RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.

b. qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., C2'H, U6PT, U8PT, DC, OC) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 100-200 bp.

-

Prepare the qRT-PCR reaction mixture in a total volume of 20 µL:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL diluted cDNA template (e.g., 1:10 dilution)

-

6 µL nuclease-free water

-

-

Perform the reaction in a real-time PCR thermal cycler with the following typical program:

-

Initial denaturation: 95 °C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95 °C for 15 seconds.

-

Annealing/Extension: 60 °C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Heterologous Expression and In Vitro Enzyme Assays

This protocol provides a framework for producing biosynthetic enzymes in a heterologous host and testing their activity.

a. Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequence of the target gene (e.g., a C-PT or a CYP450) from cDNA using high-fidelity DNA polymerase.

-

Clone the PCR product into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast). The vector should allow for the production of a tagged protein (e.g., His-tag) to facilitate purification.

-

Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or a yeast strain).

-

Induce protein expression according to the vector and host system requirements (e.g., with IPTG for E. coli or galactose for yeast).

-

For membrane-bound enzymes like C-PTs and CYP450s, the protein will be localized in the microsomal fraction. Prepare microsomes by cell lysis followed by ultracentrifugation.

b. In Vitro Enzyme Assay (Example for a C-Prenyltransferase):

-

Prepare a reaction mixture in a total volume of 200 µL:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

100 µM Umbelliferone (substrate)

-

100 µM DMAPP (prenyl donor)

-

50-100 µg of microsomal protein containing the heterologously expressed C-PT.

-

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the products by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

-

Resuspend the residue in methanol and analyze by HPLC or LC-MS to identify and quantify the prenylated products (demethylsuberosin or osthenol).

Conclusion

The biosynthesis of pyranocoumarins in the Apiaceae family is a complex and highly regulated process that builds upon the general phenylpropanoid pathway. The key enzymatic steps—ortho-hydroxylation, regioselective prenylation, and cytochrome P450-mediated cyclization—have been largely elucidated through the combination of advanced analytical and molecular techniques. Understanding this pathway not only provides insights into plant specialized metabolism and chemical ecology but also opens avenues for the metabolic engineering of high-value medicinal compounds. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further investigate and harness the potential of these fascinating natural products.

References

- 1. Enantioseparation and Absolute Configuration Determination of Angular-Type Pyranocoumarins from Peucedani Radix Using Enzymatic Hydrolysis and Chiral HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 3. Structural and biochemical analysis of intramembrane prenyltransferases in the UbiA superfamiIy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gradual establishment of complex coumarin biosynthetic pathway in Apiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Decuroside IV: A Technical Overview of its Origins and Investigated Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decuroside IV is a naturally occurring coumarin glycoside, a class of secondary metabolites found in various plants. It has been isolated from the roots of Peucedanum decursivum, also known as Angelica decursiva. This plant has a long history of use in traditional Chinese medicine (TCM), where its root is referred to as "Zihua Qianhu". While specific research on this compound is limited, the well-documented traditional applications of its source plant and the known pharmacological activities of related coumarin compounds provide a basis for understanding its potential therapeutic relevance. This technical guide synthesizes the available information regarding the traditional context of this compound and the broader scientific investigations into the bioactivities of coumarins from its plant source.

Traditional Medicine Applications of Peucedanum decursivum

The root of Peucedanum decursivum is a staple in traditional Chinese medicine, primarily utilized for addressing respiratory conditions. Historical and contemporary TCM literature indicates its use for:

-

Dispelling Wind-Heat: A TCM concept referring to the treatment of acute illnesses that present with symptoms like fever, headache, and sore throat.

-

Resolving Phlegm and Relieving Cough: It is commonly prescribed for coughs characterized by thick, difficult-to-expectorate sputum, as seen in bronchitis and other upper respiratory tract infections.

-

Analgesic and Antipyretic Properties: The plant has also been used to alleviate pain and reduce fever.

These traditional applications suggest that compounds within the plant, including this compound, may possess anti-inflammatory, antitussive, and expectorant properties.

Investigated Pharmacological Activities of Related Coumarins

While specific quantitative data and detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, research on other coumarins isolated from Peucedanum and Angelica species points to two primary areas of pharmacological interest: anti-platelet aggregation and anti-inflammatory effects.

Anti-Platelet Aggregation Activity

Several coumarin derivatives have been identified as inhibitors of platelet aggregation, a key process in thrombosis. Studies on compounds isolated from Peucedanum species have shown that they can inhibit platelet aggregation induced by adenosine diphosphate (ADP). Although specific quantitative data for this compound's anti-platelet activity is not available, the general findings for this class of compounds are summarized below.

Table 1: Summary of Reported Anti-Platelet Aggregation Activity of Coumarins from Peucedanum Species

| Compound Class | Inducer | Observed Effect |

|---|---|---|

| Coumarin Glycosides | ADP | Inhibition of human platelet aggregation |

| Various Coumarins | ADP, Collagen, Arachidonic Acid | Strong in-vitro anti-platelet aggregation activity |

Anti-Inflammatory Activity

The traditional use of Peucedanum decursivum for inflammatory conditions like bronchitis is supported by modern in-vitro studies on its extracts and isolated coumarins. These studies often measure the inhibition of inflammatory mediators in cell cultures.

Table 2: Summary of Reported Anti-Inflammatory Activity of Coumarins from Angelica decursiva

| Compound/Extract | Cell Line | Inducer | Measured Marker | Observed Effect |

|---|---|---|---|---|

| Angelica decursiva Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Significant Inhibition |

| Umbelliferone 6-carboxylic acid | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Potent Inhibition |

| Columbianadin | A549 Lung Epithelial Cells | Interleukin-1β (IL-1β) | Inflammatory Markers | Strong Inhibition |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on studies of related compounds, the following are generalized methodologies that would be employed to investigate its properties.

General Protocol for Isolation and Characterization of this compound

-

Extraction: The dried and powdered roots of Peucedanum decursivum are typically extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.

-

Chromatographic Separation: The active fractions are subjected to various chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for In-Vitro Anti-Platelet Aggregation Assay

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to obtain PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP.

-

Assay Procedure: A known concentration of the test compound (e.g., this compound) is pre-incubated with the PRP. An aggregating agent, such as ADP, is then added to induce platelet aggregation.

-

Data Analysis: The percentage inhibition of platelet aggregation by the test compound is calculated by comparing the aggregation in its presence to that of a control (vehicle-treated) sample.

Visualizations

Experimental Workflow for Bioactivity Screening

Caption: Generalized workflow for the isolation and bioactivity screening of this compound.

Postulated Signaling Pathway for Coumarin-Mediated Anti-Platelet Aggregation

Caption: Postulated mechanism of ADP-induced platelet aggregation inhibition by coumarins.

Conclusion

This compound is a coumarin glycoside from Peucedanum decursivum, a plant with established use in traditional medicine for respiratory and inflammatory conditions. While direct and detailed scientific evidence for the bioactivity and mechanisms of this compound is currently sparse, the known anti-inflammatory and anti-platelet aggregation properties of related coumarins from this plant provide a strong rationale for further investigation. Future research focusing on the isolation and rigorous pharmacological testing of this compound is necessary to elucidate its specific therapeutic potential and mechanisms of action. This would validate its traditional context and could lead to the development of new therapeutic agents.

Preliminary Biological Screening of Decuroside IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decuroside IV, a natural product of significant interest, has been the subject of preliminary biological screenings to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the available data on the biological activities of this compound, with a primary focus on its anti-platelet aggregation effects. Detailed experimental protocols for relevant in vitro and in vivo assays are presented to facilitate further research and development. Additionally, a proposed mechanism of action involving the purinergic signaling pathway is visualized, offering a basis for more in-depth mechanistic studies.

Biological Activity of this compound

The primary biological activity identified for this compound is its inhibitory effect on human platelet aggregation. This positions the compound as a potential candidate for the development of novel anti-thrombotic agents.

Anti-Platelet Aggregation Activity

Studies have indicated that this compound demonstrates significant inhibitory effects on human platelet aggregation, particularly when induced by adenosine diphosphate (ADP). The mechanism is believed to involve the antagonism of purinergic receptors on the platelet surface. The structural characteristics of this compound, especially its glycoside moieties with a β-1→4 linkage, are thought to be crucial for its interaction with these receptors and subsequent biological activity.

Data Presentation: Anti-Platelet Aggregation Activity of this compound

While qualitative descriptions of "strong inhibitory activity" are present in the literature, specific quantitative data, such as IC50 values for this compound against ADP-induced platelet aggregation, are not publicly available at this time. The table below is provided as a template for future quantitative analysis.

| Agonist | Assay Type | Test System | IC50 (µM) | Reference |

| ADP | Light Transmission Aggregometry | Washed Human Platelets | Data Not Available | - |

Anti-Inflammatory Activity

Screening for anti-inflammatory activity is a common step in the evaluation of natural products. The carrageenan-induced paw edema model in rodents is a standard and well-established assay for this purpose. However, to date, there is no publicly available data to confirm that this compound has been evaluated for anti-inflammatory activity, nor are there any results from such screenings.

Data Presentation: Anti-Inflammatory Activity of this compound

| Assay Model | Species | Endpoint | % Inhibition at a given dose | ED50 | Reference |

| Carrageenan-Induced Paw Edema | Rat/Mouse | Paw Volume/Thickness | Data Not Available | Data Not Available | - |

Experimental Protocols

To aid researchers in the further investigation of this compound, detailed methodologies for the key biological assays are provided below.

In Vitro Anti-Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in washed human platelets.

a) Preparation of Washed Platelets:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Treat the PRP with a prostaglandin E1 solution to prevent platelet activation during subsequent steps.

-

Centrifuge the PRP at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).

b) Aggregation Measurement:

-

Pre-warm the washed platelet suspension to 37°C.

-

Add a specific volume of the platelet suspension to a cuvette with a stir bar in a light transmission aggregometer.

-

Incubate the platelet suspension with various concentrations of this compound or vehicle control for a predetermined time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.[1]

Experimental Workflow for In Vitro Anti-Platelet Aggregation Assay

Caption: Workflow for assessing anti-platelet aggregation activity.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating the potential anti-inflammatory effects of this compound in a rodent model.

a) Animal Preparation:

-

Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory environment for at least one week before the experiment.

-

Fast the animals overnight with free access to water before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and different doses of this compound).

b) Experimental Procedure:

-

Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

-

Administer this compound (at various doses), a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), or the vehicle (control group) orally or via intraperitoneal injection.

-

After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2][3][4]

-

Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo anti-inflammatory assay.

Proposed Mechanism of Action: Purinergic Signaling Pathway

The anti-platelet activity of this compound is hypothesized to be mediated through the inhibition of ADP-induced signaling pathways. ADP activates platelets through two main P2Y purinergic receptors: P2Y1 and P2Y12.

-

P2Y1 Receptor: Activation of this Gq-coupled receptor leads to the activation of phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a critical event for platelet shape change and the initial phase of aggregation.[5][6]

-

P2Y12 Receptor: This Gi-coupled receptor, upon activation by ADP, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. Therefore, P2Y12 activation potentiates and sustains the aggregation response.[7][8][9]

This compound likely acts as an antagonist at one or both of these receptors, thereby preventing the downstream signaling events that lead to platelet aggregation.

Proposed Signaling Pathway for ADP-Induced Platelet Aggregation

Caption: ADP-induced platelet aggregation pathway and proposed inhibition.

Conclusion and Future Directions

The preliminary biological screening of this compound suggests its potential as an anti-platelet agent, likely acting through the antagonism of purinergic P2Y receptors. However, to advance the development of this compound, further research is imperative. Key future directions include:

-

Quantitative evaluation of the anti-platelet activity of this compound to determine its IC50 value against ADP and other agonists.

-

Screening for anti-inflammatory activity using the carrageenan-induced paw edema model and other relevant assays to explore its broader therapeutic potential.

-

Detailed mechanistic studies to identify the specific P2Y receptor subtype(s) targeted by this compound and to elucidate the complete downstream signaling cascade.

-

Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activity, which could guide the synthesis of more potent and selective analogs.

This technical guide provides a foundation for researchers to build upon in their efforts to fully characterize the biological profile of this compound and to explore its potential as a novel therapeutic agent.

References

- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet activation by ADP: the role of ADP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the In Vitro Bioactivity of Peucedanum decursivum Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanum decursivum (Miq.) Maxim, a member of the Apiaceae family, is a perennial herb with a long history of use in traditional Chinese medicine.[1][2] Commonly known as "Zihuaqianhu" in Chinese, its dried roots are officially listed in the Chinese Pharmacopoeia for the treatment of respiratory ailments such as cough with thick sputum and dyspnea.[3] The medicinal properties of this plant are primarily attributed to its rich content of coumarins, a major class of secondary metabolites that also includes volatile oils and flavonoids.[1][4] Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of in vitro bioactivities, including significant antioxidant, anti-inflammatory, and anticancer effects.[2][5] This technical guide provides an in-depth overview of the scientific evidence for these activities, focusing on detailed experimental protocols, quantitative data, and the underlying molecular mechanisms and signaling pathways.

Extraction and Preparation of Bioactive Fractions

The efficacy of Peucedanum decursivum extracts is highly dependent on the extraction methodology, which influences the yield and composition of bioactive compounds, particularly coumarins.

General Experimental Workflow for Extract Preparation

The following diagram illustrates a typical workflow for preparing P. decursivum extracts for in vitro bioactivity screening.

Caption: General workflow for preparing P. decursivum extracts.

Detailed Extraction Protocols

2.2.1 Ultrasonic-Assisted Deep Eutectic Solvent (DES) Extraction with Enzyme Pretreatment

This modern and efficient method has been optimized for maximizing the yield of coumarins.[5][6]

-

Plant Material: Dried roots of P. decursivum are ground into a fine powder.

-

Enzyme Pretreatment: The powder is treated with cellulase at a specific pH and temperature to break down cell walls, enhancing solvent penetration.[6]

-

DES System: A deep eutectic solvent, such as a choline chloride/1,4-butanediol mixture (1:4 molar ratio), is used as the extraction solvent.[6]

-

Ultrasonic-Assisted Extraction: The enzyme-treated powder is mixed with the DES at an optimized liquid-solid ratio (e.g., 14:1 mL/g). The mixture undergoes ultrasonic irradiation for a specific duration (e.g., 50 minutes) and temperature (e.g., 60°C).[5][6]

-

Processing: The resulting mixture is filtered, and the supernatant is collected for analysis. This method has been shown to yield up to 2.65% total coumarins.[5]

2.2.2 Polysaccharide Extraction

An optimized protocol for extracting polysaccharides involves a UAE-NADES-E (Ultrasonic-Assisted Natural Deep Eutectic Solvent-based Extraction) method.[7]

-

NADES System: A mixture of betaine and 1,3-butanediol (1:3 molar ratio) with 30% water content is used.[4]

-

Extraction Parameters: The process is optimized with a liquid/solid ratio of 40:1 mL/g, an ultrasound time of 30 minutes, and a temperature of 45°C.[4]

-

Precipitation: Polysaccharides are precipitated from the extract using alcohol, with an optimal precipitation time of 6 hours.[4]

-

Yield: This method can achieve a polysaccharide extraction yield of up to 19.93%.[4]

In Vitro Antioxidant Activity

Extracts of P. decursivum demonstrate significant antioxidant properties, primarily through free radical scavenging mechanisms. These activities are evaluated using various spectrophotometric assays.

Quantitative Data Summary

| Extract Type / Compound | Assay | Result (IC50 / % Scavenging) | Reference |

| Enzyme-Assisted DES Extract | DPPH Radical Scavenging | IC50: 21.046 mg/mL | [5] |

| Enzyme-Assisted Methanol Extract | DPPH Radical Scavenging | IC50: 24.088 mg/mL | [5] |

| Enzyme-Assisted 70% Ethanol Extract | DPPH Radical Scavenging | IC50: 25.512 mg/mL | [5] |

| Ultrasonic-Assisted DES Extract | DPPH Radical Scavenging | Up to 97.90% scavenging | [5][6] |

| Polysaccharide Extracts | DPPH, ABTS, Hydroxyl Radical | Showed obvious antioxidant activity | [7] |

Key Experimental Protocols

3.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical.[5][8]

-

Reagent Preparation: A stock solution of DPPH in methanol (e.g., 1 x 10⁻⁴ M) is prepared.[8]

-

Reaction Mixture: Aliquots of the plant extract at various concentrations are mixed with the DPPH solution.[8]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined. Vitamin C or BHA is typically used as a positive control.[5][9]

3.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[7]

-

Radical Generation: The ABTS•+ is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]

-

Reagent Preparation: The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.[10]

-

Reaction: The plant extract is added to the diluted ABTS•+ solution.

-

Measurement: The absorbance is read after a set incubation time (e.g., 30 minutes at 30°C).[10]

-

Calculation: The scavenging activity is calculated based on the reduction in absorbance, often compared against a Trolox or Vitamin C standard curve.[10]

In Vitro Anti-inflammatory Activity

Coumarins from P. decursivum are key contributors to its anti-inflammatory effects.[2][11] These effects are mediated through the modulation of critical inflammatory signaling pathways.

Signaling Pathway Modulation

Network pharmacology studies have identified that coumarins from P. decursivum exert their anti-inflammatory effects by targeting key proteins such as TNF (Tumor Necrosis Factor) and PTGS2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2).[1][2] The modulation of these targets influences downstream pathways, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling, which is a central regulator of inflammation.[12][13]

Caption: Anti-inflammatory signaling pathway modulated by P. decursivum.

Key Experimental Protocols

4.2.1 Nitric Oxide (NO) Production Assay in Macrophages or Hepatocytes

This assay quantifies the inhibition of nitric oxide, a key pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin 1β (IL-1β).[14][15][16]

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary hepatocytes are cultured in appropriate media.[14][16]

-

Treatment: Cells are pre-treated with various concentrations of P. decursivum extract for a short period (e.g., 1-2 hours).

-

Stimulation: Cells are then stimulated with LPS or IL-1β to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[15][16]

-

Incubation: The cells are incubated for a longer period (e.g., 8-24 hours).[16]

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Calculation: The percentage of NO production inhibition is calculated relative to the stimulated, untreated control cells. The IC50 value can be determined.

4.2.2 Gene Expression Analysis (RT-qPCR)

To understand the molecular mechanism, the effect of the extract on the mRNA expression of pro-inflammatory genes is measured.

-

Cell Treatment: Cells are treated with the extract and/or inflammatory stimulus as described above.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable kit.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: qPCR is performed using specific primers for target genes (e.g., TNF, PTGS2, iNOS) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analysis: The relative change in gene expression (fold change) in treated cells compared to control cells is calculated.

In Vitro Anticancer Activity

Extracts from the Peucedanum genus have shown promising anticancer properties, including the ability to induce apoptosis (programmed cell death) and inhibit cancer cell invasion.[17][18][19]

Quantitative Data Summary

While specific quantitative data for P. decursivum on cancer cell lines is emerging, studies on related species like P. chenur and P. praeruptorum provide a strong basis for its potential. For instance, P. praeruptorum extract inhibited HepG2 human hepatoma cell growth with an inhibition rate of 78.4 ± 2.4% at a concentration of 200 µg/mL.[20]

| Extract / Compound | Cell Line | Assay | Result | Reference |

| P. praeruptorum Extract | HepG2 (Hepatoma) | MTT Assay | 78.4% inhibition at 200 µg/mL | [20] |

| P. chenur Methanolic Extract | HCT-116 (Colon Cancer) | Gene Expression | Increased BAX, Decreased BCL-2, AKT1 | [17] |

| P. chenur Methanolic Extract | HCT-116 (Colon Cancer) | Apoptosis Assay | Significant increase in apoptosis | [17] |

| P. nebrodense Acetone Extract | K562, HL-60, L1210 (Leukemia) | Proliferation Assay | IC50 values: 0.27 - 14 µg/mL | [18] |

Experimental Workflow and Protocols

Caption: Workflow for in vitro anticancer activity assessment.

5.2.1 Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the P. decursivum extract.

-

Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solution is measured using a microplate reader at ~570 nm. The results are used to calculate the percentage of cell viability inhibition and the IC50 value.[17]

5.2.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the extract as described above.

-

Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in an Annexin V binding buffer, then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[17]

5.2.3 Cell Migration (Scratch) Assay

This assay assesses the effect of an extract on the collective migration of a cell population.[19]

-

Confluent Monolayer: Cells are grown in a plate until they form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or gap in the monolayer.[19]

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing the test extract.

-

Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the inhibitory effect on cell migration.[19]

Potential Neuroprotective Effects

While less extensively studied for P. decursivum specifically, plant extracts rich in antioxidant and anti-inflammatory compounds are recognized for their neuroprotective potential.[21][22] The mechanisms underlying these effects in vitro often involve protecting neuronal cells from oxidative stress (e.g., induced by hydrogen peroxide) and reducing inflammatory responses in glial cells.[21] Further research is needed to specifically elucidate the in vitro neuroprotective bioactivity of P. decursivum extracts and their impact on neuronal cell viability, apoptosis, and inflammatory signaling in models of neurodegeneration.[22]

References

- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. An Efficient Extraction, Characterization and Antioxidant Study of Polysaccharides from Peucedani Decursivi Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Peucedanum ostruthium Inhibits E-Selectin and VCAM-1 Expression in Endothelial Cells through Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aerial Parts of Peucedanum chenur Have Anti-Cancer Properties through the Induction of Apoptosis and Inhibition of Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Pharmacology of Decuroside Compounds: A Literature Review Reveals A Field Ripe for Discovery

A comprehensive review of the current scientific literature reveals a significant gap in the pharmacological understanding of Decuroside compounds. While identified as constituents of the medicinal plant Angelica decursiva, these furanocoumarin glycosides have not been the subject of in-depth pharmacological investigation. The majority of research on the bioactivity of compounds from Angelica species has focused on other, more abundant coumarins, such as decursin and its derivatives.

Decuroside compounds, including Decuroside III and V, have been successfully isolated from Angelica decursiva.[1] This plant has a history of use in traditional medicine for treating conditions like fever and upper respiratory tract infections.[2] Modern research into the crude extracts of Angelica decursiva has indicated potential antihypertensive and antidiabetic activities.[2][3] These effects are generally attributed to the plant's rich and diverse profile of coumarin derivatives.[2]

Furanocoumarins, the broader class to which Decurosides belong, are known to exhibit a wide range of biological activities. However, without specific studies on individual Decuroside compounds, it is not possible to attribute the therapeutic effects of Angelica decursiva extracts directly to them.

Due to the lack of specific pharmacological data, this technical guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for Decuroside compounds. The scientific community has yet to publish studies detailing their mechanisms of action, dose-response relationships, or pharmacokinetic profiles.

Future Research Directions

The current state of knowledge presents a clear opportunity for future research. Investigating the pharmacology of isolated Decuroside compounds could uncover novel therapeutic agents. A recommended starting point would be to screen these compounds for the activities already observed in Angelica decursiva extracts, such as antihypertensive and antidiabetic effects.

A potential workflow for future research is outlined below:

Conclusion

References

A Technical Guide to the Identification of Novel Furanocoumarins in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the discovery and characterization of novel furanocoumarins from medicinal plant sources. Furanocoumarins, a class of organic compounds produced by various plants, are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1] This document outlines the key experimental protocols, data presentation strategies, and analytical workflows necessary for the successful identification and structural elucidation of these compounds.

Introduction to Furanocoumarins

Furanocoumarins are secondary metabolites found in a variety of plant families, most notably Apiaceae, Rutaceae, Moraceae, and Fabaceae.[1] Their chemical structure consists of a furan ring fused with a coumarin.[1] Depending on the fusion position, they are classified as either linear (psoralen type) or angular (angelicin type).[1][2] These compounds are known for their phototoxic properties and are investigated for their potential in treating skin disorders like psoriasis and vitiligo.[3]

Biosynthesis of Furanocoumarins

The biosynthesis of furanocoumarins originates from the phenylpropanoid pathway.[1][3] The precursor, umbelliferone (7-hydroxycoumarin), is synthesized from the amino acid phenylalanine.[4] Umbelliferone then undergoes prenylation, followed by the formation of the furan ring, leading to the parent linear and angular structures, psoralen and angelicin, respectively.[4]

References

- 1. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 2. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Decuroside IV from Plant Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decuroside IV is a coumarin glycoside of significant interest for its potential pharmacological activities. This document provides a detailed, generalized protocol for its extraction, purification, and analysis from the roots of plants in the Notopterygium genus, such as Notopterygium incisum (Qiang-huo), a common source of such compounds.[1][2][3][4][5][6] While a specific, standardized protocol for this compound is not widely published, the following methodology is based on established and validated techniques for the isolation of similar coumarin glycosides from this plant source.[3][7][8] The protocol is designed to be adaptable for laboratory-scale research and scalable for drug development purposes.

Experimental Protocols

This protocol outlines a multi-stage process beginning with the preparation of raw plant material, followed by solvent extraction, multi-step purification, and concluding with analytical validation.

Materials and Equipment

-

Plant Material: Dried roots and rhizomes of Notopterygium incisum.

-

Solvents (HPLC or Analytical Grade): Ethanol (95%), Methanol, Ethyl Acetate, n-Butanol, Hexane, Chloroform, Acetonitrile, Deionized Water.

-

Stationary Phases: Silica gel (for column chromatography, 200-300 mesh), C18 solid-phase extraction (SPE) cartridges, Macroporous resin (e.g., Diaion HP-20).

-

Apparatus: Grinder/mill, Soxhlet extractor or large glass vessel for maceration, Rotary evaporator, Vacuum filtration system, Glass chromatography columns, Preparative High-Performance Liquid Chromatography (Prep-HPLC) system, Analytical HPLC system with PDA or UV detector, Lyophilizer (freeze-dryer).

Step 1: Preparation of Plant Material

-

Drying: Ensure the roots of Notopterygium incisum are thoroughly dried in a ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation of target compounds.

-

Grinding: Pulverize the dried roots into a coarse powder (approximately 40-60 mesh) using a mechanical grinder. A finer powder increases the surface area for more efficient extraction.

Step 2: Crude Solvent Extraction

The objective is to create a crude extract containing a broad range of phytochemicals, including this compound.

-

Maceration:

-

Soak the powdered root material (e.g., 1 kg) in 8-10 liters of 95% ethanol at room temperature in a sealed container for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then vacuum filter to separate the extract (miscella) from the solid plant material (marc).

-

Repeat the extraction process on the marc two more times to ensure exhaustive extraction.

-

-

Concentration:

-

Combine all filtered extracts.

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

-

Step 3: Initial Purification via Liquid-Liquid Partitioning

This step fractionates the crude extract based on polarity to remove lipids and chlorophyll and to enrich the glycoside fraction.

-

Suspension: Suspend the concentrated crude extract in deionized water (e.g., 1 L).

-

Hexane Wash: Perform liquid-liquid extraction by adding an equal volume of n-hexane to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate. The upper hexane layer, containing highly non-polar compounds, is discarded. Repeat this wash 2-3 times.

-

Ethyl Acetate & n-Butanol Fractionation:

-

Sequentially extract the remaining aqueous layer with equal volumes of ethyl acetate (3 times) and then water-saturated n-butanol (3 times).

-

Coumarin glycosides like this compound are expected to partition predominantly into the n-butanol fraction due to their moderate polarity.

-

Collect the n-butanol fractions and concentrate them to dryness using a rotary evaporator. This yields the enriched glycoside fraction.

-

Step 4: Chromatographic Purification

Further purification is achieved using column chromatography to separate this compound from other closely related compounds.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a 90:10 chloroform:methanol mixture).

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Pool the fractions that show a high concentration of the target compound.

-

-

Preparative HPLC (Final Polishing):

-

Concentrate the pooled fractions from the silica gel column.

-

Further purify this sample using a Prep-HPLC system with a C18 column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions must be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure, solid this compound.

-

Step 5: Identification and Quantification

The purity and identity of the final product are confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Use an analytical HPLC with a C18 column and a PDA detector to confirm the purity of the isolated compound.

-

A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.[9]

-

Purity is determined by comparing the peak area of this compound to the total peak area in the chromatogram.

-

-

Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR):

Data Presentation: Summary of Parameters

The following tables summarize typical parameters for each stage of the protocol. These should be optimized for specific laboratory conditions and equipment.

Table 1: Extraction and Partitioning Parameters

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Extraction Solvent | 95% Ethanol | Efficiently extracts a wide range of semi-polar compounds. |

| Extraction Method | Maceration or Soxhlet | Maceration is simpler; Soxhlet is more exhaustive. |